

Endogenous Origins of 5-Oxoazelaic Acid in Mammals: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 5-Oxoazelaic acid

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Abstract

5-Oxoazelaic acid, a nine-carbon dicarboxylic acid containing a ketone group, is an endogenously produced metabolite in mammals. Its formation is intricately linked to the metabolism of fatty acids, particularly through the interplay of ω -oxidation and peroxisomal β -oxidation. This technical guide elucidates the primary metabolic pathways responsible for the synthesis of **5-oxoazelaic acid**, providing a comprehensive overview of the enzymatic processes, precursor molecules, and cellular locations involved. Detailed experimental protocols for the analysis of dicarboxylic acids and visualization of the key metabolic pathways are also presented to facilitate further research in this area.

Introduction

Dicarboxylic acids are important metabolic intermediates that are formed under various physiological and pathophysiological conditions. While typically a minor pathway, the endogenous synthesis of dicarboxylic acids becomes significant when the primary route of fatty acid metabolism, mitochondrial β -oxidation, is overwhelmed or impaired. **5-Oxoazelaic acid** is one such dicarboxylic acid, and understanding its sources is crucial for elucidating its potential roles in cellular signaling and metabolic regulation.

Primary Endogenous Source: ω -Oxidation of Fatty Acids and Subsequent Peroxisomal β -Oxidation

The principal route for the endogenous synthesis of **5-oxoazelaic acid** in mammals involves a two-stage process that begins with the ω -oxidation of longer-chain fatty acids to form dicarboxylic acids, followed by their chain shortening via peroxisomal β -oxidation.

Stage 1: ω -Oxidation of Monocarboxylic Fatty Acids

The initial step in the formation of dicarboxylic acids is the ω -oxidation of monocarboxylic fatty acids. This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells.^{[1][2]} It is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.^[3]

The enzymatic reactions proceed as follows:

- **Hydroxylation:** The terminal methyl group (ω -carbon) of a fatty acid is hydroxylated to form a ω -hydroxy fatty acid. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 and NADPH.^{[1][3]}
- **Oxidation to Aldehyde:** The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.^[3]
- **Oxidation to Carboxylic Acid:** Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.^[3]

This pathway becomes particularly active when there is an excess of fatty acids, such as during periods of starvation, diabetes, or in genetic disorders affecting mitochondrial β -oxidation.^[4]

Stage 2: Peroxisomal β -Oxidation of Dicarboxylic Acids

Once formed, the long-chain dicarboxylic acids are transported into peroxisomes for subsequent metabolism.^{[5][6]} Peroxisomes are the primary site for the β -oxidation of dicarboxylic acids.^{[7][8][9]} This process involves a series of enzymatic reactions that sequentially shorten the carbon chain of the dicarboxylic acid by two-carbon units (acetyl-CoA).

The key enzymes involved in peroxisomal β -oxidation of dicarboxylic acids include:

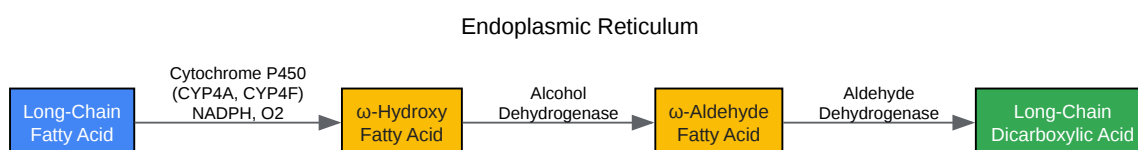
- Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, the formation of a double bond.[6]
- Bifunctional Protein (EHHADH and HSD17B4): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6]
- Thiolase (ACAA1 and SCPx): Catalyzes the final step, cleaving off an acetyl-CoA molecule. [6]

It is during this chain-shortening process that **5-oxoazelaic acid** is likely formed. As a longer-chain dicarboxylic acid (e.g., C12 or C14) undergoes successive cycles of peroxisomal β -oxidation, a nine-carbon intermediate, azelaic acid, is generated. Further oxidation of an intermediate in this pathway can lead to the introduction of a ketone group. Specifically, the β -oxidation of a dicarboxylic acid longer than azelaic acid would proceed through a 3-ketoacyl-CoA intermediate. A subsequent round of oxidation at the C5 position of the nine-carbon dicarboxylic acid backbone would result in the formation of 5-oxoazelaoyl-CoA, which can then be hydrolyzed to **5-oxoazelaic acid**.

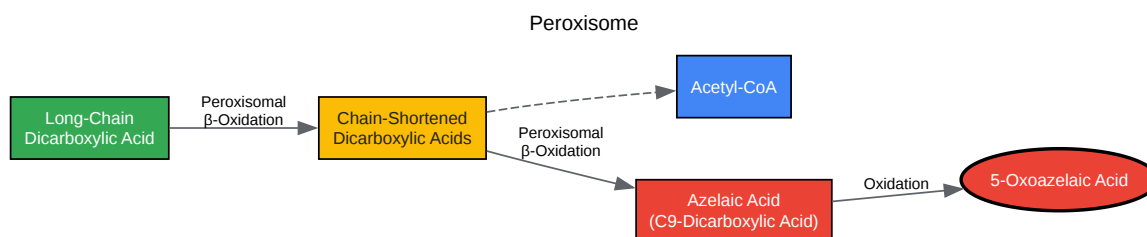
While direct experimental evidence detailing the precise enzymatic step for the formation of the 5-oxo group on azelaic acid within the peroxisome is still emerging, the presence of 3-hydroxy dicarboxylic acids in urine provides strong support for the existence of hydroxylated and subsequently oxidized intermediates of dicarboxylic acid metabolism.[7]

Visualization of Metabolic Pathways

To illustrate the endogenous synthesis of **5-oxoazelaic acid**, the following diagrams, generated using the DOT language for Graphviz, depict the key metabolic pathways.



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Figure 1: ω -Oxidation of Fatty Acids in the Endoplasmic Reticulum.

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Figure 2: Peroxisomal β -Oxidation of Dicarboxylic Acids.

Quantitative Data

Quantitative data on the levels of **5-oxoazelaic acid** in various mammalian tissues and fluids are limited. However, studies analyzing urinary organic acids in patients with dicarboxylic aciduria, a condition characterized by elevated levels of dicarboxylic acids, provide some context. In these conditions, a range of dicarboxylic acids, including adipic (C6), suberic (C8), and sebacic (C10) acids, are found at elevated concentrations.[3] While specific quantitative data for **5-oxoazelaic acid** is not consistently reported in routine clinical analyses, targeted mass spectrometry-based methods would be required for its accurate quantification.

Dicarboxylic Acid	Typical Urinary Concentration (Normal)	Condition with Elevated Levels
Adipic Acid (C6)	< 10 $\mu\text{mol}/\text{mmol}$ creatinine	Dicarboxylic Aciduria, MCAD Deficiency
Suberic Acid (C8)	< 5 $\mu\text{mol}/\text{mmol}$ creatinine	Dicarboxylic Aciduria, MCAD Deficiency
Sebacic Acid (C10)	< 3 $\mu\text{mol}/\text{mmol}$ creatinine	Dicarboxylic Aciduria, MCAD Deficiency

Table 1: Representative Urinary Concentrations of Key Dicarboxylic Acids. Data are illustrative and can vary based on age, diet, and physiological state.

Experimental Protocols

The analysis of dicarboxylic acids, including **5-oxoazelaic acid**, in biological samples typically requires derivatization followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Derivatization for GC-MS Analysis

- **Sample Collection:** Collect urine or plasma samples. For tissue analysis, homogenize the tissue in a suitable buffer.
- **Extraction:** Acidify the sample with HCl and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or diethyl ether.
- **Derivatization:** Evaporate the organic extract to dryness under a stream of nitrogen. Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-80°C for 30-60 minutes to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.
- **GC-MS Analysis:** Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use electron ionization (EI) and scan for characteristic ions of the derivatized **5-oxoazelaic acid**.

LC-MS/MS Analysis of Dicarboxylic Acids

- **Sample Preparation:** Dilute urine or plasma samples with an appropriate buffer. For tissue samples, perform a protein precipitation with a solvent like acetonitrile, followed by centrifugation.
- **Chromatography:** Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

- Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for **5-oxoazelaic acid** and other dicarboxylic acids of interest. The use of stable isotope-labeled internal standards is recommended for accurate quantification.[3]

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